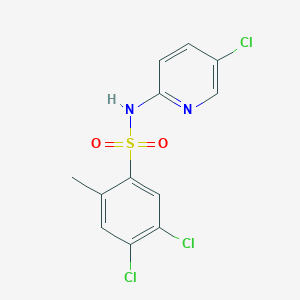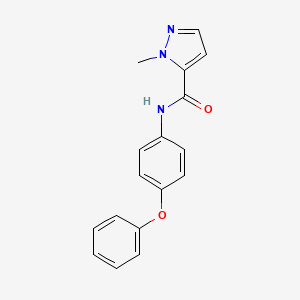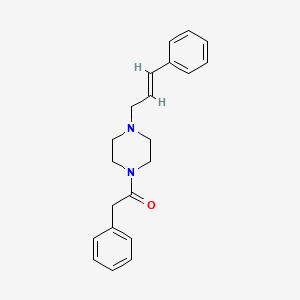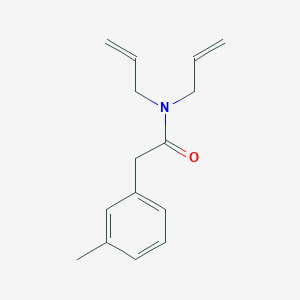
4,5-dichloro-N-(5-chloro-2-pyridinyl)-2-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-dichloro-N-(5-chloro-2-pyridinyl)-2-methylbenzenesulfonamide is a chemical compound that has gained attention in scientific research for its potential applications in medicine and biology. This compound, also known as DCPIB, has been studied for its ability to modulate ion channels and transporters, making it a promising tool for investigating cellular processes and developing new therapies.
Mecanismo De Acción
4,5-dichloro-N-(5-chloro-2-pyridinyl)-2-methylbenzenesulfonamide modulates the activity of ion channels and transporters by binding to specific sites on these proteins and altering their function. Specifically, this compound has been shown to block the activity of volume-regulated anion channels (VRACs), which are important for maintaining cell volume and regulating ion balance. By blocking VRACs, this compound can affect cellular processes such as apoptosis and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific context in which it is used. For example, in cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In neurons, this compound has been shown to protect against ischemic injury and improve recovery after stroke. In red blood cells, this compound has been shown to increase cell volume and prevent sickling in sickle cell disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4,5-dichloro-N-(5-chloro-2-pyridinyl)-2-methylbenzenesulfonamide has several advantages as a tool for scientific research, including its ability to selectively modulate specific ion channels and transporters, its high potency and specificity, and its ease of use. However, there are also limitations to its use, including potential off-target effects, the need for careful dosing and monitoring, and the potential for toxicity at high concentrations.
Direcciones Futuras
There are several potential future directions for research on 4,5-dichloro-N-(5-chloro-2-pyridinyl)-2-methylbenzenesulfonamide, including further investigation of its mechanism of action and its potential therapeutic applications in a variety of conditions. Additionally, there is potential for the development of new compounds based on the structure of this compound that may have improved potency and specificity. Overall, this compound is a promising tool for investigating cellular processes and developing new therapies, and further research in this area is warranted.
Métodos De Síntesis
The synthesis of 4,5-dichloro-N-(5-chloro-2-pyridinyl)-2-methylbenzenesulfonamide involves several steps, including the reaction of 4,5-dichloro-2-methylbenzenesulfonyl chloride with 5-chloro-2-pyridinamine in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization or chromatography. This method has been optimized and refined over the years, resulting in high yields and purity of this compound.
Aplicaciones Científicas De Investigación
4,5-dichloro-N-(5-chloro-2-pyridinyl)-2-methylbenzenesulfonamide has been used in a variety of scientific research applications, including the study of ion channels and transporters, cell volume regulation, and cancer biology. Its ability to modulate chloride channels and transporters has been particularly useful in investigating the role of these proteins in cellular processes such as apoptosis and proliferation. This compound has also been shown to have potential therapeutic applications in conditions such as cystic fibrosis, sickle cell disease, and stroke.
Propiedades
IUPAC Name |
4,5-dichloro-N-(5-chloropyridin-2-yl)-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl3N2O2S/c1-7-4-9(14)10(15)5-11(7)20(18,19)17-12-3-2-8(13)6-16-12/h2-6H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIBGUQTKJTROS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=NC=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[6-amino-5-cyano-4-(3-hydroxyphenyl)pyridin-2-yl]benzoic acid](/img/structure/B5367372.png)
![5-{[4-(benzyloxy)-1-piperidinyl]methyl}-N-propyl-2-pyrimidinamine](/img/structure/B5367375.png)

![(1-{2-[(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl}-2-piperidinyl)methanol](/img/structure/B5367385.png)
![5-[(5-chloro-2-nitrophenyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5367397.png)
![3-ethyl-5,11,11,11a-tetramethyl-6,7,11,11a-tetrahydro-4H-[1,3]oxazolo[3',4':1,2]azepino[5,4,3-cd]indol-9-one](/img/structure/B5367411.png)


![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-ethyl-N-(2-hydroxyethyl)acetamide](/img/structure/B5367439.png)
![1-(4-fluorobenzyl)-5-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B5367442.png)

![N'-[1-(4-methoxy-3-nitrophenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5367459.png)
![3-[2-(1-azonanyl)-2-oxoethyl]-4-(2-phenylethyl)-2-piperazinone](/img/structure/B5367464.png)
